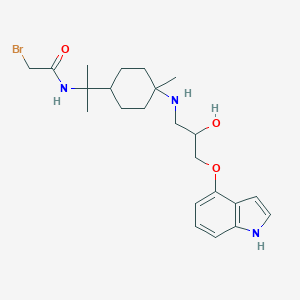
Phenothiazine, 10-(2-(4-ethyl-1-piperazinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenothiazine, 10-(2-(4-ethyl-1-piperazinyl)ethyl)-, commonly referred to as EP, is a chemical compound that belongs to the phenothiazine class of molecules. It is a widely used drug in scientific research, with applications ranging from the study of neurobiology to the development of new therapeutic agents for various diseases.
作用機序
EP acts primarily as a dopamine receptor antagonist, blocking the activity of dopamine in the brain. This leads to a decrease in the release of dopamine, which in turn affects the activity of other neurotransmitters such as serotonin and norepinephrine. EP has also been shown to have an effect on the activity of GABA receptors, which are involved in the regulation of anxiety and other emotional states.
Biochemical and Physiological Effects:
EP has a number of biochemical and physiological effects, including the inhibition of dopamine release, the modulation of GABA receptor activity, and the regulation of serotonin and norepinephrine levels. These effects can lead to changes in behavior, mood, and cognitive function, and have been implicated in the pathogenesis of various psychiatric disorders.
実験室実験の利点と制限
EP has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the role of dopamine in the brain. It is also relatively easy to synthesize, and can be obtained from commercial sources. However, EP also has some limitations, including its potential for toxicity and its limited selectivity for dopamine receptors.
将来の方向性
There are numerous future directions for research on EP. One area of interest is the development of more selective dopamine receptor antagonists, which could have therapeutic applications in the treatment of various psychiatric disorders. Another area of research is the investigation of the role of EP in the regulation of other neurotransmitters, such as glutamate and acetylcholine. Finally, there is interest in the development of new methods for synthesizing EP and other phenothiazine derivatives, which could lead to the discovery of new therapeutic agents for various diseases.
合成法
EP can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-chloroethylphenothiazine, or the reaction of 2-(4-ethylpiperazin-1-yl)ethanol with phenothiazine-2-carboxylic acid chloride. The synthesis of EP is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
EP has numerous applications in scientific research. It is commonly used as a tool for studying the role of dopamine in the brain, as well as for investigating the mechanisms underlying various psychiatric disorders such as schizophrenia and bipolar disorder. EP has also been used to study the effects of drugs on the central nervous system, and to develop new therapeutic agents for the treatment of cancer and other diseases.
特性
CAS番号 |
102240-88-0 |
|---|---|
分子式 |
C20H25N3S |
分子量 |
339.5 g/mol |
IUPAC名 |
10-[2-(4-ethylpiperazin-1-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C20H25N3S/c1-2-21-11-13-22(14-12-21)15-16-23-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)23/h3-10H,2,11-16H2,1H3 |
InChIキー |
YMCGLCVGCYOFBT-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
正規SMILES |
CCN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
その他のCAS番号 |
102240-88-0 |
同義語 |
10-(2-(4-Ethyl-1-piperazinyl)ethyl)phenothiazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)


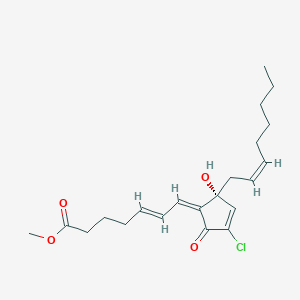
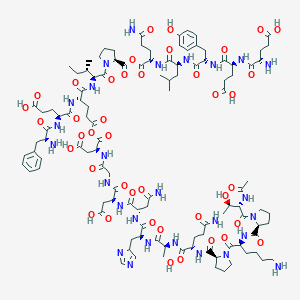
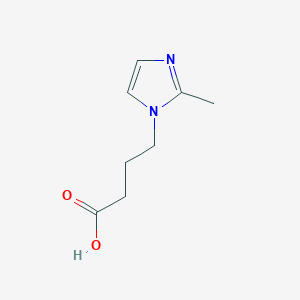

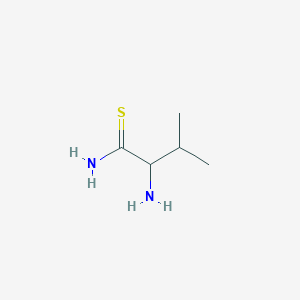

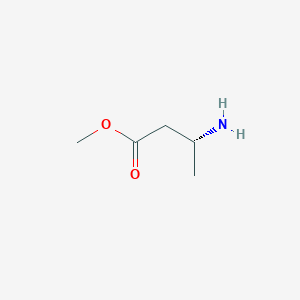
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)

